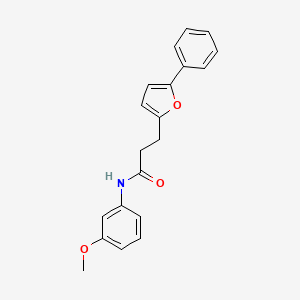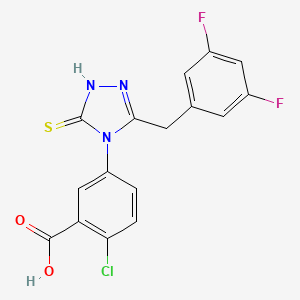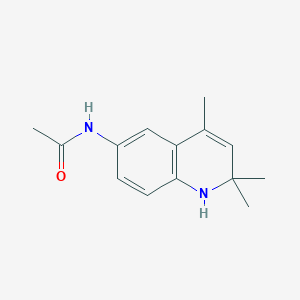![molecular formula C10H5N5O3 B11045432 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045432.png)
5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining an oxadiazole ring and a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 4-nitroaniline with diaminofurazan under specific conditions. One reported method involves the use of anhydrous ethyl acetate as a solvent, with the reaction mixture being refluxed for 40-60 minutes . The resulting product is a high-melting crystalline solid that is soluble in organic solvents such as DMSO and DMF but insoluble in water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-aminophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine, while substitution reactions can introduce various functional groups at the nitro position.
Wissenschaftliche Forschungsanwendungen
5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Wirkmechanismus
The mechanism by which 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit the p38 MAP kinase pathway by binding to the A-loop regulatory site . This interaction disrupts the signaling pathway, leading to the modulation of various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin gehören:
[1,2,5]Oxadiazolo[3,4-b]pyrazin-Derivate: Diese Verbindungen teilen die gleiche Grundstruktur, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.
[1,2,5]Thiadiazolo[3,4-b]pyrazin: Diese Verbindung enthält ein Schwefelatom anstelle des Sauerstoffatoms im Oxadiazolring, was zu unterschiedlichen elektronischen Eigenschaften führt.
Einzigartigkeit
Die Einzigartigkeit von 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin liegt in seiner Kombination einer Nitrophenylgruppe mit dem Oxadiazolo-Pyrazin-Gerüst. Diese Struktur verleiht spezifische elektronische und sterische Eigenschaften, die sie zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und in industriellen Prozessen machen.
Eigenschaften
Molekularformel |
C10H5N5O3 |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H5N5O3/c16-15(17)7-3-1-6(2-4-7)8-5-11-9-10(12-8)14-18-13-9/h1-5H |
InChI-Schlüssel |
CPCYONHBPOBSFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=NON=C3N=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11045350.png)

![3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045368.png)
![7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one](/img/structure/B11045372.png)
![4-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11045390.png)
![2-methyl-N-{[(2-methylphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045394.png)
![5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide](/img/structure/B11045400.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)



![5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11045447.png)
